N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt
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Overview
Description
N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt: is a chemical compound with the molecular formula C29H40N2O5 and a molar mass of 496.64 g/mol . It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt typically involves the protection of the amino group of D-tyrosine with a carbobenzoxy (Cbz) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents and specific temperature controls to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to remove the carbobenzoxy protecting group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction typically results in the removal of the protecting group .
Scientific Research Applications
N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving amino acid derivatives and their interactions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the development of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt involves its interaction with specific molecular targets. The carbobenzoxy group serves as a protecting group, allowing for selective reactions at other functional sites. The dicyclohexylammonium salt form enhances the compound’s solubility and stability, facilitating its use in various reactions .
Comparison with Similar Compounds
N-alpha-Carbobenzoxy-L-tyrosine: Similar in structure but with the L-tyrosine isomer.
N-alpha-Carbobenzoxy-D-phenylalanine: Another amino acid derivative with a carbobenzoxy protecting group.
N-alpha-Carbobenzoxy-D-tryptophan: Contains a carbobenzoxy group and the D-tryptophan amino acid.
Uniqueness: N-alpha-Carbobenzoxy-D-tyrosine dicycrohexylammonium salt is unique due to its specific combination of the D-tyrosine amino acid and the dicyclohexylammonium salt form. This combination provides distinct properties in terms of solubility, stability, and reactivity, making it valuable for specialized research applications .
Properties
Molecular Formula |
C29H40N2O5 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C17H17NO5.C12H23N/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21);11-13H,1-10H2 |
InChI Key |
ILNIYMMCOCRGLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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